(4-Fluorophenyl)(3-nitrobenzylidene)amine
Overview
Description
(4-Fluorophenyl)(3-nitrobenzylidene)amine is an organic compound with the molecular formula C13H9FN2O2 It is characterized by the presence of a fluorophenyl group and a nitrobenzylidene group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-nitrobenzylidene)amine typically involves the condensation reaction between 4-fluoroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-nitrobenzylidene)amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products Formed
Reduction: (4-Aminophenyl)(3-aminobenzylidene)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including nitroso or nitro compounds.
Scientific Research Applications
(4-Fluorophenyl)(3-nitrobenzylidene)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-nitrobenzylidene)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(3-nitrobenzylidene)amine: C13H9FN2O2
(4-Chlorophenyl)(3-nitrobenzylidene)amine: C13H9ClN2O2
(4-Bromophenyl)(3-nitrobenzylidene)amine: C13H9BrN2O2
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of organic molecules, making them more suitable for certain applications, such as drug development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQIRTJULHMQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359461 | |
Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-80-7 | |
Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (4-Fluorophenyl)(3-nitrobenzylidene)amine a promising candidate for nitrification inhibition?
A1: The study [] highlights that this compound demonstrated significant nitrification inhibition (NI) with a remarkable 91-96% inhibition rate. While the exact mechanism of action wasn't explored in this particular study, this level of activity suggests its potential as a nitrification inhibitor. Further research can explore its interaction with the nitrification process and its potential for agricultural applications.
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